Cas no 392246-30-9 (1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol)

1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol structure
392246-30-9 structure
Product Name:1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol
N.o CAS:392246-30-9
MF:C26H20N2OS2
MW:440.579803466797
CID:6437207
PubChem ID:135676214
Update Time:2025-07-19

1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol
    • AKOS001020460
    • Z56843234
    • (E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol
    • 392246-30-9
    • 1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
    • 1-[(E)-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]iminomethyl]naphthalen-2-ol
    • F0327-0287
    • Inchi: 1S/C26H20N2OS2/c29-21-14-13-16-7-1-2-8-17(16)19(21)15-27-25-24(18-9-3-5-11-22(18)30-25)26-28-20-10-4-6-12-23(20)31-26/h1-2,4,6-8,10,12-15,29H,3,5,9,11H2/b27-15+
    • Chave InChI: ZQZQYLXDMVCLNX-JFLMPSFJSA-N
    • SMILES: S1C(=C(C2=NC3C=CC=CC=3S2)C2=C1CCCC2)/N=C/C1=C(C=CC2C=CC=CC1=2)O

Propriedades Computadas

  • Massa Exacta: 440.10170561g/mol
  • Massa monoisotópica: 440.10170561g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 659
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 7.5
  • Superfície polar topológica: 102Ų

1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol Preçomais >>

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F0327-0287-1mg
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F0327-0287-5mg
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F0327-0287-10mg
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1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol Literatura Relacionada

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